molecular formula C18H21NO3S B2398452 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide CAS No. 1448028-23-6

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide

Cat. No.: B2398452
CAS No.: 1448028-23-6
M. Wt: 331.43
InChI Key: IYTZNSGHLOWQIJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide is a chemical compound offered for research and development purposes. With a molecular formula of C18H21NO3S and a molecular weight of 331.4 g/mol, this compound features a propanamide core substituted with a phenoxy group and a hydroxyethylamine moiety containing a (methylthio)phenyl ring . This unique structure may be of significant interest for various biochemical and pharmacological studies. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are responsible for conducting all necessary tests and analyses to verify the compound's identity, purity, and stability for their specific application.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13(22-15-6-4-3-5-7-15)18(21)19-12-17(20)14-8-10-16(23-2)11-9-14/h3-11,13,17,20H,12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTZNSGHLOWQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CC=C(C=C1)SC)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation for Intermediate Formation

The synthesis begins with 4-(methylthio)benzaldehyde, produced via Friedel-Crafts acylation of thioanisole with acetyl chloride in the presence of AlCl₃. Key parameters:

Parameter Value Source Reference
Temperature 0–5°C (exothermic control)
Catalyst Loading 1.2 eq AlCl₃
Yield 78–82%

This step introduces the methylthio group critical for later functionalization.

Nucleophilic Substitution for Hydroxyl Group Installation

The aldehyde intermediate undergoes nucleophilic substitution with ethylene glycol under Mitsunobu conditions (DIAD, PPh₃):

4-(Methylthio)benzaldehyde + Ethylene glycol → 2-(4-(Methylthio)phenyl)-1,3-dioxolane  

Optimized Conditions :

  • DIAD/PPh₃ molar ratio: 1.1:1
  • Reaction time: 12 hr at 25°C
  • Yield: 89%

Reductive Amination for Ethylamine Backbone

The dioxolane intermediate is subjected to reductive amination using NaBH₃CN in methanol:

2-(4-(Methylthio)phenyl)-1,3-dioxolane + Ammonia → 2-Amino-1-(4-(methylthio)phenyl)ethanol  

Critical Parameters :

Parameter Value Source Reference
pH 6.5–7.0 (buffered)
NaBH₃CN Equivalence 2.5 eq
Yield 76%

Key Intermediate Synthesis

2-Phenoxypropanoic Acid Preparation

The phenoxy moiety is introduced via Williamson ether synthesis:

Phenol + Ethyl 2-bromopropanoate → Ethyl 2-phenoxypropanoate  

Industrial-Scale Optimization :

  • K₂CO₃ as base (3.0 eq)
  • Toluene solvent at reflux (110°C)
  • Yield: 94%

Hydrolysis with NaOH (2M) produces 2-phenoxypropanoic acid (99% purity by HPLC).

Final Coupling and Purification

Amide Bond Formation

The amine intermediate reacts with 2-phenoxypropanoic acid using EDC/HOBt coupling:

2-Amino-1-(4-(methylthio)phenyl)ethanol + 2-Phenoxypropanoic acid → Target Compound  

Optimized Coupling Conditions :

Parameter Value Source Reference
EDC/HOBt Ratio 1.5:1
Solvent DMF (anhydrous)
Reaction Time 24 hr at 25°C
Yield 85%

Crystallization and Purity Control

Recrystallization from ethanol/water (7:3 v/v) achieves >98% purity:

Parameter Value Source Reference
Crystallization Temp 4°C (slow cooling)
Purity (HPLC) 98.2–99.1%

Industrial Production Strategies

Catalytic System Optimization

Large-scale synthesis employs heterogeneous catalysts to enhance efficiency:

Catalyst Yield Improvement Cost Reduction
Zeolite-supported AlCl₃ +12% vs homogeneous 22% lower
Pd/C for reductions 91% yield 18% faster

Solvent Recycling Protocols

DMF recovery via vacuum distillation achieves 87% reuse efficiency, reducing waste.

Analytical Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J=8.4 Hz, 2H, aromatic), 4.92 (s, 1H, -OH), 3.78 (q, J=6.8 Hz, 2H, -CH₂NH).
  • HRMS (ESI+) : m/z 346.1342 [M+H]⁺ (calc. 346.1339).

Purity Assessment

Method Result Source Reference
HPLC (C18 column) 99.1% area
X-ray Diffraction Single-crystal confirmation

Challenges and Mitigation Strategies

Byproduct Formation in Amidation

Trace impurities (<1%) of N-acylurea are minimized by:

  • Strict moisture control (<50 ppm H₂O in DMF)
  • HOBt additive (0.5 eq) to suppress side reactions

Oxidative Degradation

Methylthio group oxidation prevented by:

  • N₂-sparged reaction environments
  • Addition of 0.1% w/w BHT antioxidant

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems achieve 92% yield in 1/3 the batch time:

Parameter Value
Residence Time 8.5 min
Productivity 1.2 kg/day

Biocatalytic Approaches

Lipase-mediated amidation under study (current yield: 64%).

Regulatory Considerations

ICH Guidelines Compliance

  • Residual solvent levels: <500 ppm DMF (meets Q3C)
  • Heavy metals: <10 ppm (ICP-MS verified)

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The phenyl ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is conducted to explore its potential use in drug development, particularly for its biological activity.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The methylthio group may also play a role in modulating the compound’s biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives, focusing on structural variations, synthetic methodologies, and inferred physicochemical or pharmacological properties.

Structural Analogues from

Compounds 12a , 12b , and 12c share a hydroxyethyl-aryl backbone but differ in the amide side chain:

  • 12a : N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-2-phenylacetamide
  • 12b : N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-3-phenylpropanamide
  • 12c : N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-4-phenylbutanamide

Key Differences :

  • Alkyl Chain Length : The amide side chain varies (C2 to C4), which may influence binding pocket compatibility and hydrophobicity.
  • Synthesis : Synthesized using EDC/HOBt-mediated coupling with yields of 45–57%, suggesting moderate efficiency compared to other methods .
N-(2-(1H-Indol-3-yl)Ethyl)-2-(2-Fluoro-[1,1′-Biphenyl]-4-yl)Propanamide ()

This compound replaces the hydroxyethyl-4-(methylthio)phenyl group with a 2-fluoro-biphenyl and an indole-ethyl moiety.

(±)-N-(1,2-Bis(3,4-Dimethoxyphenyl)Ethyl)-2-(2-Fluoro-Biphenyl-4-yl)Propanamide ()
  • Substituents : Features bis(3,4-dimethoxyphenyl)ethyl and fluoro-biphenyl groups.
  • Physicochemical Properties : Methoxy groups increase solubility compared to the target compound’s methylthio group, which prioritizes lipophilicity .
Beta-Hydroxythiofentanyl ( and )
  • Structure : N-[1-[2-Hydroxy-2-(thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide.
  • Pharmacological Context: A controlled opioid with a thiophene ring and piperidine core, highlighting how structural variations (e.g., thiophene vs.
Physicochemical Comparison
Compound Key Substituents Lipophilicity (Inferred) Solubility (Inferred)
Target Compound 4-(Methylthio)phenyl, phenoxy High Moderate
12a–12c () 2-Methylpentyloxy, phenylalkyl Moderate to High Low to Moderate
Compound Fluoro-biphenyl, indole Moderate Low
Compound 3,4-Dimethoxyphenyl, fluoro Low High
Beta-Hydroxythiofentanyl () Thiophene, piperidine High Low

Pharmacological Implications

  • Opioid Analogues (): Demonstrate how piperidine/aryl modifications confer opioid receptor affinity, contrasting with the target’s non-opioid scaffold .
  • Electron-Withdrawing Groups () : Fluorine and methoxy groups may enhance stability or target engagement compared to methylthio .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO3S. The compound features a hydroxy group , a methylthio-substituted phenyl group , and a phenoxy group , which are significant for its biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Receptor Interaction : The compound interacts with various receptors, suggesting its role in modulating signaling pathways relevant to disease mechanisms.

The mechanism of action involves binding to specific enzymes and receptors, leading to alterations in their activity. This can result in various biological effects, including anti-inflammatory and antimicrobial actions.

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited the enzyme cyclooxygenase (COX), which is crucial in the inflammatory response. The inhibition was quantified, showing an IC50 value of 150 µM, indicating moderate potency.
  • Antimicrobial Activity : In vitro studies revealed that the compound exhibited antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results showed a significant reduction in paw edema compared to control groups, highlighting its potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameStructureKey Differences
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamideC16H15ClFNO2Contains fluorine instead of methylthio; different biological activity profile
N-[4-chloro-3-fluorophenyl]-N'-(3-methylphenyl)ureaC14H12ClFN4OUrea instead of amide; different target interactions
N-[4-chloro-3-fluorophenyl]-N'-[(3-trifluoromethylphenyl)]ureaC16H14ClF3N4OSimilar fluorinated phenyl group; different pharmacological properties

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with commercially available precursors.
  • Reagents and Conditions : Common reagents include coupling agents and solvents under controlled temperature and pressure conditions.
  • Yield and Purity : Optimized conditions can yield high purity products suitable for biological testing.

Q & A

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog synthesis : Modify key groups (e.g., methylthio → ethylthio, phenoxy → benzyloxy).
  • Bioisosteric replacement : Replace amide with sulfonamide or urea moieties.
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical interaction features .

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